

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethoxybenzaldehyde

Cat. No.: B105343

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This technical guide provides a comprehensive overview of **4-Bromo-2,5-dimethoxybenzaldehyde**, a significant chemical intermediate in the fields of organic synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, properties, synthesis, and safety protocols. This compound is a key precursor in the synthesis of various psychoactive compounds and other complex organic molecules.^[1]

Molecular Structure and Properties

4-Bromo-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde with a bromine atom and two methoxy groups attached to the benzene ring. Its chemical structure is fundamental to its reactivity and utility in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of **4-Bromo-2,5-dimethoxybenzaldehyde**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Bromo-2,5-dimethoxybenzaldehyde**.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ BrO ₃	[2] [3] [4] [5]
Molecular Weight	245.07 g/mol	[2] [3] [4]
CAS Number	31558-41-5	[1] [2] [3] [6]
IUPAC Name	4-bromo-2,5-dimethoxybenzaldehyde	[3] [5]
Appearance	White to yellow crystals or crystalline powder	[5]
Melting Point	132-133 °C	[7]
SMILES	<chem>COC1=CC(=C(C=C1C=O)OC)Br</chem>	[3] [4] [5]
InChI	1S/C9H9BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3	[3] [4]
InChIKey	BIFWGDWGCZLCHF-UHFFFAOYSA-N	[1] [3] [4] [5]

Spectral Data

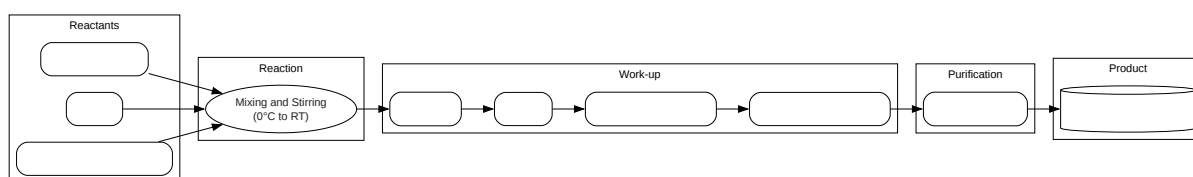
While detailed spectral data with peak assignments are not readily available in public sources, general information regarding the techniques used for characterization is mentioned.

Spectral Data Type	Information	Reference
^1H NMR	Spectra available from various suppliers and databases.	[3]
^{13}C NMR	Spectra available from various suppliers and databases.	[8]
Infrared (IR) Spectroscopy	FTIR spectra have been recorded, typically using KBr pellets.	[3]
Mass Spectrometry	GC-MS data is available.	[3]

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

The most common method for the synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde** is the direct bromination of 2,5-dimethoxybenzaldehyde.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde**.

Experimental Protocol: Bromination of 2,5-Dimethoxybenzaldehyde

This protocol is based on a common laboratory procedure for the synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde**.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 2,5-Dimethoxybenzaldehyde
- Bromine
- Glacial Acetic Acid
- Dichloromethane (DCM)
- Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Ethyl Acetate
- Hexane

Procedure:

- **Reaction Setup:** In a flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) and cool the solution to 0 °C in an ice bath.[\[2\]](#)
- **Addition of Bromine:** Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the cooled reaction mixture.[\[2\]](#)
- **Reaction:** Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[\[2\]](#)

- Quenching: After the reaction is complete, add water (30 mL) to quench the reaction, which will cause a white precipitate to form.[\[2\]](#)
- Filtration and Extraction: Collect the precipitate by filtration. Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) for liquid-liquid separation. Extract the aqueous phase with dichloromethane (3 x 25 mL).[\[2\]](#)
- Washing and Drying: Combine all the organic phases and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.[\[2\]](#)
- Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield **4-bromo-2,5-dimethoxybenzaldehyde** as a light yellow solid.[\[2\]](#)

Safety and Handling

4-Bromo-2,5-dimethoxybenzaldehyde is classified as a hazardous substance and requires careful handling.

Hazard Identification:

Hazard Statement	Description	Reference
H315	Causes skin irritation	[3] [6] [11]
H319	Causes serious eye irritation	[3] [6] [11]
H335	May cause respiratory irritation	[3] [6]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [\[6\]](#)[\[11\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

- Skin Protection: Wear impervious gloves and protective clothing.[12]
- Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[6]
- Handling: Avoid contact with skin and eyes.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11] Keep away from heat, sparks, and open flames.[6]

Applications in Research and Development

4-Bromo-2,5-dimethoxybenzaldehyde is a valuable intermediate in the synthesis of various target molecules, particularly in the field of neuroscience and forensic chemistry.[1] Its primary application is as a precursor for the synthesis of phenethylamine derivatives, such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine), a psychedelic drug.[1] The aldehyde functional group allows for further chemical modifications, making it a versatile building block for creating more complex molecular structures.[1]

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